(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O2/c1-35-24-8-2-20(3-9-24)25-10-11-26(30-29-25)32-14-12-21(13-15-32)27(34)33-18-16-31(17-19-33)23-6-4-22(28)5-7-23/h2-11,21H,12-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETLJEMYVSMVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound appear to be the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound acts as an inhibitor of ENTs. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs. This could potentially disrupt nucleotide synthesis and the regulation of adenosine function, leading to downstream effects on various biochemical processes.
Biologische Aktivität
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Chemical Formula: C21H24FN3O
Molecular Weight: 355.44 g/mol
CAS Number: Not specified in the sources but can be derived from its components.
Piperazine derivatives are known for their diverse biological activities, which often involve interactions with neurotransmitter receptors and enzymes. The fluorophenyl and methoxyphenyl groups in this compound suggest potential interactions with various biological targets, including:
- Dopamine Receptors: The piperazine moiety is structurally similar to known dopamine receptor antagonists, which may indicate potential antipsychotic or anxiolytic properties.
- Tyrosinase Inhibition: Compounds with similar structures have been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology for hyperpigmentation disorders .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of piperazine derivatives. For instance, compounds similar to the one have demonstrated significant activity against various bacterial strains. The half-maximal growth inhibitory concentration (GI50) for related compounds has been reported as low as 4.36 µM against cancer cell lines .
Antitubercular Activity
In research focused on anti-tubercular agents, derivatives of piperazine have shown promising results against Mycobacterium tuberculosis. While specific data for the compound is limited, related compounds have demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential for further development .
Tyrosinase Inhibition
A notable study highlighted the competitive inhibition of tyrosinase by piperazine-based compounds. One derivative exhibited an IC50 value of 0.18 µM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 µM). This suggests that the compound could be effective for cosmetic applications targeting skin pigmentation .
Case Studies
-
Antimicrobial Efficacy
- A series of piperazine derivatives were synthesized and tested against various pathogens. The most active compounds showed IC50 values under 10 µM, indicating effective antimicrobial properties.
-
Tyrosinase Inhibitors
- In a comparative study of piperazine derivatives, the compound demonstrated significant inhibition of tyrosinase activity without cytotoxic effects on human cells. This positions it as a candidate for further exploration in skin lightening formulations.
Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
The compound's structure, featuring piperazine and pyridine moieties, suggests potential interactions with various biological targets. Research has indicated several applications, particularly in the following areas:
Antidepressant Activity
Research indicates that compounds with piperazine structures can exhibit antidepressant-like effects. The presence of fluorine and methoxy groups may enhance the binding affinity to serotonin receptors, which are crucial for mood regulation.
Anticancer Properties
Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Effects
The compound may possess antimicrobial properties, particularly against resistant bacterial strains. Its efficacy can be attributed to enzyme inhibition mechanisms targeting critical bacterial enzymes.
| Activity Type | Target | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Antidepressant | Serotonin Receptors | Receptor Agonism | TBD |
| Anticancer | Various Cancer Cell Lines | Apoptosis Induction | TBD |
| Antimicrobial | Bacterial Enzymes | Enzyme Inhibition | TBD |
Case Study 1: Antidepressant Effects
A study investigated the antidepressant potential of similar piperazine derivatives in animal models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting a promising avenue for treatment development.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This finding highlights its potential as a lead compound for developing new anticancer therapies.
Case Study 3: Antimicrobial Efficacy
Research on related compounds has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved inhibition of bacterial enzymes critical for cell wall synthesis, providing a potential treatment option for resistant infections.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications to the piperazine and pyridine rings significantly influence its biological activity. The introduction of electron-withdrawing groups like fluorine enhances receptor binding and activity against microbial targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the arylpiperazine core, heterocyclic substituents, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Arylpiperazine Modifications: The 4-fluorophenyl group in the target compound is a common feature in serotonin receptor ligands . In contrast, analogs like Filastatin () use a 4-nitrophenyl group, which introduces electron-withdrawing properties but may reduce metabolic stability .
Heterocyclic Scaffolds: The pyridazine ring in the target compound offers a planar structure distinct from the thiophene (Compound 21) or pyrazole (Compound 5) scaffolds. Pyridazine’s electron-deficient nature may influence π-π stacking interactions in receptor binding .
Methanone Linkers: All compounds utilize a methanone bridge to connect aromatic and heterocyclic moieties. However, the piperidin-4-yl group in the target compound adds conformational flexibility compared to rigid linkers like benzotriazole .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis involves multi-step protocols, typically starting with the coupling of fluorophenyl-piperazine and substituted pyridazin-piperidine precursors. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions (e.g., DMF, 0–5°C) .
- Piperidine-pyridazine linkage : Requires Buchwald-Hartwig amination or nucleophilic aromatic substitution, optimized with Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .
- Critical conditions : Control reaction pH (7–9 for amine coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
Characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to verify fluorophenyl (δ 7.1–7.3 ppm), piperazine (δ 3.2–3.5 ppm), and methoxyphenyl (δ 3.8 ppm) moieties .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve piperazine-pyridazine dihedral angles (e.g., 45–60°) to validate stereochemistry .
Advanced: How to design structure-activity relationship (SAR) studies by modifying substituents?
Answer:
Methodology includes:
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., -t-Bu) to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Swap pyridazine with triazole or oxadiazole to evaluate heterocycle influence on potency .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict interactions with targets (e.g., serotonin receptors) .
Advanced: How to resolve contradictions in reported pharmacological data (e.g., IC₅₀ variability)?
Answer:
Address discrepancies via:
- Assay standardization : Use identical cell lines (e.g., HEK-293 for GPCRs) and buffer conditions (pH 7.4, 37°C) .
- Orthogonal assays : Validate kinase inhibition with both radiometric (³²P-ATP) and fluorescence polarization (FP) methods .
- Data normalization : Correct for batch-to-batch variability using reference inhibitors (e.g., haloperidol for dopamine D₂ receptor assays) .
Methodological: How to determine binding affinity and selectivity across receptor subtypes?
Answer:
- Radioligand competition assays : Incubate with ³H-labeled antagonists (e.g., ³H-spiperone for 5-HT₁A) at varying concentrations (0.1 nM–10 µM) .
- Selectivity panels : Screen against >50 receptors/enzymes (CEREP Panels) to calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) .
- Computational docking : Use Schrödinger Suite to model interactions with receptor binding pockets (e.g., hydrophobic cleft in 5-HT₂A) .
Advanced: What computational strategies predict metabolic stability and toxicity?
Answer:
- In silico ADME : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4 oxidation of methoxyphenyl) .
- Toxicity profiling : Run Derek Nexus to flag structural alerts (e.g., piperazine-linked hepatotoxicity) .
- MD simulations : Simulate plasma protein binding (e.g., albumin) with GROMACS to estimate half-life .
Basic: What purification techniques ensure ≥95% purity for biological testing?
Answer:
- Flash chromatography : Use Biotage Isolera with C18 columns and methanol/water gradients .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted starting materials .
- HPLC-PDA : Monitor purity at λ 254 nm; collect fractions with >99% area under the curve .
Advanced: How to validate target engagement in cellular models?
Answer:
- CRISPR knockdown : Generate KO cell lines (e.g., 5-HT₆ receptor) to confirm on-target effects .
- Thermal shift assays : Monitor target protein melting temperature (ΔTm) upon compound binding .
- β-arrestin recruitment : Use PathHunter® assays to quantify functional agonism/antagonism .
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